molecular formula C20H24N2O3S B15127716 Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester

Cat. No.: B15127716
M. Wt: 372.5 g/mol
InChI Key: ALRKPEGZMAFSQV-UHFFFAOYSA-N
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Description

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester is a derivative of febuxostat (2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid), a non-purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout . The butyl ester variant replaces the carboxylic acid group with a butyl ester (-COOCH2CH2CH2CH3), altering its physicochemical and pharmacokinetic properties. This modification is part of a broader class of ester derivatives explored for prodrug development or intermediate synthesis in pharmaceutical manufacturing .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

butyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-5-6-9-24-20(23)18-14(4)22-19(26-18)15-7-8-17(16(10-15)11-21)25-12-13(2)3/h7-8,10,13H,5-6,9,12H2,1-4H3

InChI Key

ALRKPEGZMAFSQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves multiple steps, starting from the appropriate thiazole and phenyl derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gout and hyperuricemia.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves its interaction with specific molecular targets. As a derivative of Febuxostat, it inhibits xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition reduces uric acid levels in the body, making it effective in the treatment of gout .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds Compared:

Febuxostat (Parent Acid) : C16H16N2O3S, MW 316.37 .

Ethyl Ester : C18H20N2O3S, MW 344.43 (CAS 160844-75-7) .

Butyl Ester : C19H22N2O3S (predicted), MW ~358.45 (estimated).

Data Table: Physicochemical Comparison
Property Febuxostat (Acid) Ethyl Ester Butyl Ester (Predicted)
Molecular Weight 316.37 344.43 ~358.45
XLogP3 (Lipophilicity) 3.1 (reported) 4.6 ~5.2 (estimated)
Hydrogen Bond Donors 1 0 0
Hydrogen Bond Acceptors 5 6 6
Solubility Low (acidic form) Moderate (ester) Lower (longer chain)

Key Observations :

  • The butyl ester’s longer alkyl chain further amplifies lipophilicity compared to the ethyl ester, which may slow hydrolysis to the active acid form .

Pharmacokinetics and Metabolism

  • Ethyl Ester : Acts as a prodrug, requiring hydrolysis by esterases to release febuxostat. Its shorter chain allows faster hydrolysis compared to butyl esters .
  • Butyl Ester : The longer alkyl chain may delay hydrolysis, prolonging systemic exposure to the intact ester. This could influence dosing regimens in prodrug applications .

Pharmacological Activity

  • Febuxostat : Directly inhibits xanthine oxidase, reducing uric acid production (IC50 ~1 nM) .
  • Ester Derivatives : Inactive as esters; activity depends on hydrolysis to the free acid. Ethyl ester impurities lack therapeutic efficacy unless metabolized .

Stability and Polymorphism

  • Ethyl Ester : Exists as a pyridine solvate with defined hydrogen bonding (O2—H2A···N3) and π-π interactions, impacting solubility .
  • Butyl Ester : Expected to exhibit distinct polymorphic forms due to steric effects from the longer chain, necessitating stability studies for pharmaceutical use .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves three stages:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones, followed by methylation at the 4-position .

Phenyl Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-cyano-4-(2-methylpropoxy)phenyl group. Pinacol boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester analogs) are common intermediates for cross-coupling .

Esterification : Reaction of the thiazole carboxylic acid with butanol under acidic or enzymatic catalysis. Key intermediates include the free carboxylic acid derivative and protected hydroxyl groups .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • HPLC-UV/HRMS : For purity assessment (>97% by GC/HPLC) and detection of co-eluting epimers or impurities, as highlighted in pharmacopeial guidelines .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 2-methylpropoxy vs. benzyloxy groups) and esterification completeness .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the thiazole core and substituted phenyl groups?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with ligand optimization (e.g., SPhos for sterically hindered substrates) .
  • Solvent Systems : Use polar aprotic solvents (DMF, THF) to enhance boronic ester reactivity. Evidence from similar thiazole esters suggests anhydrous conditions reduce side reactions .
  • Reaction Monitoring : In-situ FTIR or LC-MS to track coupling progress and identify byproducts (e.g., deboronation) .

Q. What strategies resolve discrepancies between in vitro and in vivo metabolic stability data?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare human liver microsomes vs. rodent models to identify interspecies enzyme variations (e.g., CYP450 isoforms) .
  • Prodrug Analysis : Assess ester hydrolysis rates in plasma vs. target tissues using LC-MS/MS. Contradictions may arise from tissue-specific esterase activity .
  • Impurity Interference : Re-evaluate purity thresholds (>97% GC) and isolate trace impurities (e.g., methyl ester byproducts) via preparative HPLC .

Q. How do researchers design stability studies under varied environmental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., ester hydrolysis or thiazole ring oxidation) .
  • pH-Dependent Stability : Use buffered solutions (pH 1–9) to simulate gastrointestinal or physiological conditions. Monitor via HPLC for degradation products like the free carboxylic acid .
  • Long-Term Storage : Store under inert gas (N₂/Ar) at –20°C, with periodic purity checks to validate shelf life .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data across cell lines be addressed?

  • Methodological Answer :

  • Dose-Response Replication : Use standardized cell viability assays (MTT, ATP luminescence) across multiple passages to rule out batch variability .
  • Solvent Control Validation : Ensure DMSO concentrations (<0.1%) do not artifactually modulate results, as noted in pharmacological studies .
  • Transcriptomic Profiling : Compare gene expression in sensitive vs. resistant cell lines to identify off-target effects or metabolic activation pathways .

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